2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde
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Overview
Description
“2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde” is a complex organic compound. It contains a bicyclo[2.2.1]heptane core, which is a saturated hydrocarbon with a unique structure . This core is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .
Synthesis Analysis
The synthesis of compounds with a bicyclo[2.2.1]heptane core can be achieved through various methods. One such method involves a sequential Diels Alder reaction/rearrangement sequence . This process involves a domino Diels Alder reaction and two consecutive 1,2-shifts . The outcome of the rearrangement depends on the substitution pattern of the dienes . When the initiating Diels Alder reaction is catalyzed by a chiral Lewis acid, the bicyclo[2.2.1]heptane derivatives can be obtained in an enantiomeric ratio (er) up to 96.5:3.5 .Molecular Structure Analysis
The molecular structure of the bicyclo[2.2.1]heptane core is well-defined. The nomenclature for this system is straightforward, with exo and endo referring to the orientation of substituents on carbons 2, 3, 5, and 6 relative to C-7, and syn and anti used for C-7 substituents .Chemical Reactions Analysis
The chemical reactions involving compounds with a bicyclo[2.2.1]heptane core can be quite complex. For instance, the combination of Diels Alder (DA) cycloaddition reactions with other transformations without isolating the intermediates allows a very rapid increase in the complexity of products . Furthermore, the oxidation of such compounds can lead to the generation of reactive oxygen species .Physical And Chemical Properties Analysis
The physical and chemical properties of the bicyclo[2.2.1]heptane core have been studied. For instance, norbornane (also known as bicyclo [2.2.1]heptane) is a crystalline compound with a melting point of 88 °C .Scientific Research Applications
Catalytic Applications
Research has indicated the potential use of Schiff base copper(II) complexes as efficient and selective catalysts in alcohol oxidation. These complexes are synthesized using reactions involving similar aldehydes and have shown remarkable selectivity and efficiency in the oxidation of primary and secondary alcohols under solvent-free conditions, highlighting their application in catalysis and organic synthesis (Hazra et al., 2015).
Synthesis of Heterocycles
The synthesis of constrained beta-proline analogues and their application in organocatalytic aldol reactions have been explored. Such studies involve the use of bicyclic systems that are more selective than their monocyclic analogues, demonstrating the role of these compounds in enhancing enantioselectivity in chemical reactions, which is crucial for the synthesis of biologically active compounds (Armstrong et al., 2009).
Organic Synthesis Intermediates
In the realm of organic synthesis, these compounds have been utilized as intermediates in the formation of complex molecules. For example, the synthesis of 2-aminobenzaldehydes through rhodium(III)-catalyzed C–H amidation of aldehydes with dioxazolones showcases the utility of aldehydes as directing groups, minimizing waste formation and pre-functionalization steps in the synthesis of heterocyclic frameworks (Liu et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-18-15-4-5-16(13(8-15)9-17)19-10-14-7-11-2-3-12(14)6-11/h4-5,8-9,11-12,14H,2-3,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVVYNLCXPHIPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2CC3CCC2C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bicyclo[2.2.1]heptan-2-ylmethoxy)-5-methoxybenzaldehyde | |
CAS RN |
1560225-68-4 |
Source
|
Record name | 2-(bicyclo[2.2.1]heptan-2-ylmethoxy)-5-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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